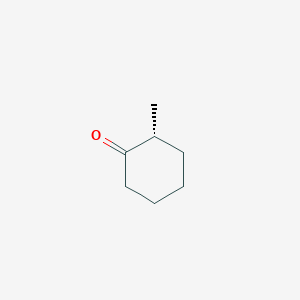

(3R)-Methylcyclohexanon

Description

Significance of Chiral Cyclic Ketones in Modern Organic Chemistry

Chiral cyclic ketones, a class of organic compounds characterized by a ring structure containing a ketone functional group and at least one stereocenter, are of paramount importance in modern organic chemistry. wikipedia.org Their significance stems from their prevalence in a wide array of natural products, pharmaceuticals, and agrochemicals. The stereochemistry of these molecules is often crucial to their biological activity, making the ability to synthesize specific enantiomers or diastereomers a key objective in synthetic organic chemistry.

The presence of a chiral center in a cyclic ketone introduces asymmetry to the molecule, which can influence the stereochemical outcome of reactions at the carbonyl group and other positions on the ring. quora.com This makes them valuable starting materials and intermediates for the enantioselective synthesis of more complex chiral molecules. nih.gov The development of methods for the asymmetric synthesis of chiral cyclic ketones is an active area of research, with strategies often involving the use of chiral auxiliaries, catalysts, or reagents to control the stereochemistry of the final product. nih.govrsc.org

Furthermore, the rigid or semi-rigid conformation of cyclic ketones provides a well-defined three-dimensional structure that can be exploited in stereoselective reactions. This conformational bias can direct the approach of reagents, leading to high levels of stereocontrol. The interplay between the chiral center and the reactive carbonyl group within the cyclic framework makes these compounds powerful tools for the construction of stereochemically rich and diverse molecular architectures.

Historical Trajectory and Foundational Studies on (3R)-Methylcyclohexanone

The study of (3R)-Methylcyclohexanone is part of the broader historical development of understanding and utilizing chiral molecules. Early research into cyclic ketones laid the groundwork for investigating the properties and reactivity of substituted and chiral analogs. Foundational studies in stereochemistry, particularly the concepts of enantiomers and diastereomers, were critical for appreciating the unique nature of molecules like (3R)-Methylcyclohexanone.

Initial investigations into 3-methylcyclohexanone (B152366) often dealt with the racemic mixture, a 1:1 mixture of the (R) and (S) enantiomers. cymitquimica.com A significant milestone in the study of this compound was the development of methods to resolve the racemate or to synthesize the individual enantiomers with high optical purity. An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone was a notable achievement in this area, paving the way for more detailed studies of the individual enantiomers. acs.org

These early synthetic efforts and the characterization of the physical and chemical properties of both the racemic and enantiomerically enriched forms of 3-methylcyclohexanone provided the essential data for its subsequent use in more complex synthetic endeavors. The determination of its physical properties, such as boiling point, density, and refractive index, was crucial for its identification and purification. sigmaaldrich.comchemsynthesis.com

Overview of Contemporary Academic Research Domains for (3R)-Methylcyclohexanone

Contemporary research involving (3R)-Methylcyclohexanone spans several key domains within chemistry, highlighting its versatility as a chiral building block and a probe for studying reaction mechanisms.

Asymmetric Synthesis: (3R)-Methylcyclohexanone is a valuable starting material in the enantioselective synthesis of various organic compounds. Its chiral scaffold allows for the introduction of new stereocenters with a high degree of control. For instance, it can be used in reactions such as alkylations and reductions where the existing stereocenter directs the stereochemical outcome of the transformation. orgsyn.org The development of new synthetic methodologies often utilizes substrates like (3R)-Methylcyclohexanone to demonstrate the effectiveness and stereoselectivity of the new methods.

Catalysis: The compound and its derivatives are sometimes employed in the development and testing of new catalytic systems. For example, reactions involving the hydrogenation or other transformations of the ketone functionality can be used to evaluate the efficiency and enantioselectivity of novel chiral catalysts. acs.org

Flavor and Fragrance Chemistry: Chiral compounds often exhibit distinct sensory properties, and (3R)-Methylcyclohexanone and related structures are of interest in the flavor and fragrance industry. cymitquimica.comthegoodscentscompany.com Research in this area focuses on the synthesis and sensory evaluation of chiral ketones to understand the structure-odor relationship. While 3-methylcyclopentadecenone is a known fragrance ingredient, the sensory properties of (3R)-Methylcyclohexanone itself are a subject of specialized research. nih.gov

Medicinal Chemistry: The structural motif of (3R)-Methylcyclohexanone can be found within more complex molecules with potential biological activity. Researchers in medicinal chemistry may use it as a starting material for the synthesis of novel drug candidates. The chirality of the molecule is often a critical factor in its biological efficacy and interaction with biological targets. rsc.org

Physicochemical Properties of (3R)-Methylcyclohexanone

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 112.17 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Clear colorless to very faintly yellow liquid | nih.gov |

| Boiling Point | 168-170 °C | sigmaaldrich.comchemsynthesis.com |

| Melting Point | -73.5 °C | nih.gov |

| Density | 0.914-0.919 g/mL at 25 °C | sigmaaldrich.comnih.gov |

| Refractive Index | 1.440-1.450 at 20 °C | sigmaaldrich.comnih.gov |

| Optical Activity [α]24/D | +13.5° (neat) | sigmaaldrich.com |

| Solubility | Insoluble in water; soluble in oils and organic solvents like ethanol (B145695) and ether. | cymitquimica.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(2R)-2-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

LFSAPCRASZRSKS-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1CCCCC1=O |

Canonical SMILES |

CC1CCCCC1=O |

Origin of Product |

United States |

Stereochemistry and Configurational Stability of 3r Methylcyclohexanone

Absolute Configuration Assignment and Experimental Determination Methods

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms. For (3R)-Methylcyclohexanone, the "(R)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. In this system, the substituents on the chiral center (the carbon at position 3) are ranked by atomic number. The methyl group receives the lowest priority. By orienting the molecule so this lowest-priority group points away from the viewer, the sequence from highest to lowest priority of the remaining groups traces a clockwise direction, hence the "(R)" (from the Latin rectus for right) designation.

Experimentally, the determination and confirmation of this absolute configuration rely on several advanced analytical techniques. Chiroptical methods, which measure the differential interaction of the molecule with left- and right-circularly polarized light, are paramount.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These are powerful spectroscopic techniques for investigating chiral molecules. researchgate.net ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. For (R)-(+)-3-Methylcyclohexanone, the CD spectra show a characteristic positive Cotton effect for the n → π* transition of the carbonyl group, which is instrumental in confirming its absolute configuration. researchgate.net Studies have reported temperature-dependent CD spectra in various solvents to analyze the conformational equilibrium between the equatorial and axial methyl conformers. researchgate.net

Vibrational Circular Dichroism (VCD): This technique provides stereochemical information from the vibrational transitions of the molecule, offering a detailed fingerprint of its 3D structure.

X-ray Crystallography: While direct X-ray analysis of the liquid ketone is not feasible, its absolute configuration can be unequivocally determined by forming a crystalline derivative with a molecule of known absolute configuration. This creates a diastereomer whose structure can be resolved by X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents, such as Mosher's acid, can convert the enantiomers into diastereomeric esters or amides. hebmu.edu.cn The resulting diastereomers exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration by analyzing the differences in chemical shifts. hebmu.edu.cn

The positive optical rotation, indicated by the "(+)" sign, is an experimentally measured property and does not inherently determine the (R) or (S) configuration. For 3-Methylcyclohexanone (B152366), the (R) enantiomer happens to be dextrorotatory, with a reported specific rotation of [α]24/D +13.5° (neat). sigmaaldrich.com

Enantiomeric Purity Assessment and Chiral Resolution Techniques

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical measure of the preponderance of one enantiomer over the other in a mixture. For (3R)-Methylcyclohexanone, assessing this purity and separating it from its (S)-enantiomer are essential for its application in stereoselective synthesis.

The enantiomeric excess can be precisely determined using chiral chromatography. Gas chromatography (GC) with a chiral stationary phase is a common and effective method for separating the enantiomers of volatile compounds like 3-Methylcyclohexanone and quantifying their relative amounts. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique. nih.gov Capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins, also provides excellent separation and quantification of enantiomers. mdpi.com

Classical Diastereomeric Resolution Strategies for Racemic 3-Methylcyclohexanone

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For racemic 3-methylcyclohexanone, classical resolution often involves derivatization or complexation to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org

A notable strategy involves co-crystallization with a chiral host compound. Research has shown that racemic 3-methylcyclohexanone can be resolved by crystallization with a chiral diol. rsc.orgnih.gov While using a specific chiral diol host alone resulted in only partial resolution (achieving a 40% enantiomeric excess), a significant enhancement was observed when the crystallization was performed from an equimolar mixture of the chiral diol and a similar achiral diol. rsc.orgnih.gov This approach yielded complete resolution, with the achiral host acting as a nucleation inhibitor, demonstrating a kinetically controlled enhancement of enantioselectivity. rsc.org

Table 1: Classical Resolution of 3-Methylcyclohexanone via Co-crystallization

| Resolving Agent | Method | Resulting Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Diol Host | Crystallization | 40% | rsc.org |

| Chiral Diol Host + Achiral Diol Host (1:1) | Crystallization | ~100% | rsc.org |

Biocatalytic and Enzymatic Approaches for Enantiomeric Resolution

Biocatalysis offers a highly selective and environmentally benign alternative for chiral resolution. nih.gov These methods utilize enzymes that can stereoselectively transform one enantiomer in a racemic mixture, allowing for the easy separation of the unreacted enantiomer from the transformed one. This process is known as kinetic resolution. acs.org

For a ketone like 3-methylcyclohexanone, enzymes such as oxidoreductases (or dehydrogenases) are particularly suitable. For example, a yeast-mediated reduction could selectively convert one enantiomer into its corresponding alcohol, (3R,1S)- or (3R,1R)-3-methylcyclohexanol, leaving the other enantiomer, (S)-3-methylcyclohexanone, untouched. The resulting alcohol and the unreacted ketone can then be separated by standard methods like column chromatography.

The key advantages of enzymatic resolution include:

High Enantioselectivity: Enzymes can often differentiate between enantiomers with near-perfect precision, leading to products with very high enantiomeric excess (>99%). acs.org

Mild Reaction Conditions: Biocatalytic reactions are typically run at or near room temperature and neutral pH, which prevents degradation of sensitive molecules and minimizes side reactions.

Environmental Sustainability: These processes avoid the use of heavy metals or harsh reagents often found in classical chemical methods.

While specific literature detailing the enzymatic resolution of 3-methylcyclohexanone is not as prevalent as for other substrates, the principles of using lipases for transesterification or oxidoreductases for selective reduction are broadly applicable and represent a powerful strategy for obtaining enantiomerically pure (3R)-Methylcyclohexanone. acs.org

Configurational Stability of the Chiral Center in (3R)-Methylcyclohexanone

The utility of a chiral compound is fundamentally dependent on its configurational stability. If the chiral center is prone to inversion (racemization), its stereochemical identity is lost. For (3R)-Methylcyclohexanone, the chiral center is robust under many common reaction conditions.

Resistance to Racemization under Basic Conditions

A common pathway for the racemization of ketones is through the formation of an achiral enol or enolate intermediate under acidic or basic conditions. This mechanism, however, requires the chiral center to be located at the α-position (adjacent to the carbonyl group). In such cases, deprotonation at the chiral α-carbon creates a planar, sp²-hybridized enolate, which is achiral. Subsequent reprotonation can occur from either face, leading to a racemic mixture.

This is precisely why (R)-2-methylcyclohexanone readily racemizes in the presence of acid or base. chegg.com In stark contrast, the chiral center in (3R)-Methylcyclohexanone is at the β-position relative to the carbonyl group. Standard base-catalyzed enolization involves the removal of a proton from one of the α-carbons (position 2 or 6). Since the chiral center at position 3 is not involved in this process, its configuration remains intact. chegg.comreddit.com Therefore, (3R)-Methylcyclohexanone is configurationally stable and does not racemize under conditions that typically cause racemization for α-substituted ketones. reddit.com

Table 2: Racemization Tendency of Methylcyclohexanone Isomers

| Compound | Position of Chiral Center | Racemization under Acid/Base | Reason |

|---|---|---|---|

| 2-Methylcyclohexanone | Alpha (α) | Yes | Formation of achiral enolate at the chiral center. chegg.com |

| 3-Methylcyclohexanone | Beta (β) | No | Chiral center is not involved in standard enolization. reddit.com |

Stereochemical Implications of Remote Enolization Processes on Chiral Integrity

While the chiral center at position 3 is safe from racemization via standard α-enolization, one might consider more esoteric, long-range proton transfer reactions known as remote enolization or homoenolization. These processes typically require exceptionally strong basic conditions (e.g., potassium tert-butoxide in dimethyl sulfoxide) and high temperatures. They involve the formation of an enolate at a position remote from the carbonyl group (e.g., β, γ, or beyond) through a series of proton transfers, often involving strained intermediates.

For (3R)-Methylcyclohexanone, racemization would require the removal of the methine proton directly from the chiral carbon at position 3. While theoretically possible under forcing homoenolization conditions, this process is significantly less favorable than α-enolization. The acidity of the β-proton is much lower than that of the α-protons, making its removal kinetically and thermodynamically challenging.

Therefore, under all but the most extreme and specific reaction conditions designed to promote homoenolization, the chiral integrity of (3R)-Methylcyclohexanone is considered secure. For standard organic synthesis applications, the stereocenter is robust and not susceptible to racemization.

Conformational Analysis and Dynamic Equilibria of 3r Methylcyclohexanone

Theoretical and Computational Investigations of Conformational Space

Computational chemistry provides powerful tools to explore the potential energy surface of molecules, offering insights into the relative stabilities of different conformers and the energy barriers between them.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semi-Empirical Methods) for Conformational Energetics

Quantum chemical methods are instrumental in determining the energies of various conformers of (3R)-Methylcyclohexanone. These calculations range from highly accurate ab initio methods to more computationally efficient Density Functional Theory (DFT) and semi-empirical approaches. nih.govcore.ac.uk

DFT, particularly using the B3LYP functional, has been employed to calculate the geometries, dipole moments, and enthalpies of the dominant equatorial and axial conformers. researchgate.netresearchgate.net Such calculations are often performed within the framework of a polarizable continuum model (PCM) to account for solvent effects. researchgate.netresearchgate.net

Semi-empirical methods, such as CNDO/2 and INDO, have also been used to calculate the rotational strengths of probable conformers, providing early insights into the conformational mixture. optica.org These methods, while less accurate than modern DFT or ab initio techniques, were pivotal in initial theoretical explorations of the conformational equilibria of methylcyclohexanones. optica.orgresearchgate.net

Molecular Mechanics and Molecular Dynamics Simulations of Conformational Landscapes

Molecular mechanics (MM) force fields offer a computationally inexpensive method to perform extensive conformational searches, identifying the low-energy regions of the conformational space. bath.ac.uk These methods are often the first step in a hierarchical modeling approach, where the geometries identified by MM are then subjected to higher-level quantum mechanical calculations for more accurate energy evaluation. bath.ac.uk

The combination of quantum mechanics and molecular mechanics (QM/MM) is a powerful approach for studying complex systems. nih.gov For a molecule like (3R)-Methylcyclohexanone, this could involve treating the core cyclohexanone (B45756) ring with a QM method while the solvent environment is modeled using MM.

Prediction of Conformational Populations and Energy Barriers

A primary goal of theoretical studies is to predict the relative populations of conformers at equilibrium and the energy barriers that separate them. For (3R)-Methylcyclohexanone, the two primary chair conformers are the one with the methyl group in an equatorial position and the one with it in an axial position.

The energy difference between these conformers arises from 1,3-diaxial interactions, a form of steric strain present in the axial conformer between the methyl group and the axial hydrogens on the same side of the ring. libretexts.org The equatorial conformer is generally more stable. libretexts.org

Theoretical calculations have provided a range of energy differences and corresponding population distributions. Early work suggested conformational energies for the equatorial (E), axial (A), and twist (T) conformers. optica.org More recent calculations using different methods have refined these values.

Table 1: Theoretical Conformational Energies and Populations of (3R)-Methylcyclohexanone

| Method/Study | Conformer | Relative Energy (kJ/mol) | Population at Room Temp. (%) |

| Allinger et al. (MM) optica.org | Equatorial (E) | 0 | 94 |

| Axial (A) | 5.9 | 5 | |

| Twist (T) | 13.8 | 1 | |

| Nakamura & I'Haya (CNDO/2, INDO) optica.org | Equatorial (E) | - | 83 |

| Axial (A) | - | 9 | |

| Twist (T) | - | 7 | |

| Twist Chair | - | 1 | |

| Methylcyclohexane (B89554) (General) libretexts.org | Equatorial | 0 | ~95 |

| Axial | 7.6 | ~5 |

Note: Data is compiled from different theoretical studies and may vary based on the computational method and parameters used.

Experimental Elucidation of Conformational Equilibria

Experimental techniques, particularly chiroptical methods, are crucial for validating theoretical predictions and providing a direct measure of the conformational equilibria in chiral molecules like (3R)-Methylcyclohexanone.

Variable Temperature Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to molecular conformation. optica.orgacs.org For molecules existing in a conformational equilibrium, the observed CD spectrum is a population-weighted average of the spectra of the individual conformers.

By measuring the CD spectra at different temperatures, the equilibrium constant's temperature dependence can be determined. This allows for the calculation of the thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) associated with the conformational equilibrium. researchgate.net

Studies on (R)-(+)-3-methylcyclohexanone have utilized variable temperature CD to analyze the n → π* transition. researchgate.net This analysis has been used to determine the enthalpy and entropy differences between the equatorial and axial conformers. researchgate.net

Table 2: Thermodynamic Data from Variable Temperature CD

| Parameter | Value | Notes |

| ΔH° (equatorial ↔ axial) | Determined from CD data | Represents the enthalpy difference between the two chair conformers. researchgate.net |

| ΔS° (equatorial ↔ axial) | Determined from CD data | Represents the entropy difference between the two chair conformers. researchgate.net |

Optical Rotatory Dispersion (ORD) Studies Applied to Conformational Dynamics

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.org Similar to CD, ORD is a chiroptical property that is dependent on the three-dimensional structure of a molecule. researchgate.net The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), provides detailed stereochemical information. researchgate.net

For a conformationally mobile system like (3R)-Methylcyclohexanone, the observed ORD curve is a composite of the curves for the individual conformers. researchgate.net Low-temperature ORD studies can "freeze out" the equilibrium, allowing for the observation of the properties of the more stable conformer. acs.org Theoretical calculations of ORD curves for different conformations, such as the chair-equatorial and chair-axial forms, can be compared with experimental spectra to deduce the conformational surplus in solution. researchgate.net It has been noted that the chair-equatorial conformation exhibits a clear positive Cotton effect, which is consistent with experimental observations. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying and characterizing the different conformers of (3R)-Methylcyclohexanone. Each conformer possesses a unique set of vibrational modes, which act as a "fingerprint," allowing for their distinction and the study of their equilibrium.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For (3R)-Methylcyclohexanone, the C=O stretching frequency is a particularly sensitive probe of the local environment and conformation. The position of this band can differ between the equatorial and axial conformers. Studies have utilized various IR techniques, including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR)-IR, and vapor phase IR, to analyze the vibrational spectra of 3-methylcyclohexanone (B152366). nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The C-H stretching region (2850–3000 cm⁻¹) in the Raman spectrum of (R)-3-methylcyclopentanone, a related compound, has been used to determine the energy difference between its equatorial and axial methyl isomers. researchgate.net Similar approaches can be applied to (3R)-Methylcyclohexanone to probe its conformational equilibrium. acs.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information. VCD studies of 3-methylcyclohexanone in the C-H stretching region have been analyzed using the fixed partial charge (FPC) model. aip.org These studies indicate that the chair-equatorial (C-EQ) conformer is the lowest in energy and that its calculated VCD spectrum shows good agreement with the experimental data. aip.org Temperature-dependent VCD measurements have shown that one conformer is dominant. aip.org

Thermodynamic Parameters of Conformational Isomerization

The conformational equilibrium between the equatorial and axial forms of (3R)-Methylcyclohexanone is governed by thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

The relative stability of the conformers can be quantified by the differences in their thermodynamic properties. The Gibbs free energy difference (ΔG°) determines the position of the conformational equilibrium and can be related to the equilibrium constant (Keq) by the equation ΔG° = -RTlnKeq. libretexts.orglibretexts.org

Studies using temperature-dependent circular dichroism (CD) have been employed to determine the enthalpy, entropy, and Gibbs free energy differences between the equatorial and axial conformers of (R)-(+)-3-methylcyclohexanone in various solvents. researchgate.net These experimental methods provide valuable data on the thermodynamics of the isomerization process. Theoretical calculations, such as those using Density Functional Theory (DFT), can also provide insights into these thermodynamic quantities. researchgate.netacs.org

Table 1: Thermodynamic Parameters for (3R)-Methylcyclohexanone Conformational Isomerization

| Parameter | Value | Method | Reference |

| ΔH° (axial → equatorial) | -5.9 kJ/mol | Calculation | optica.org |

| ΔG° (axial → equatorial) | -7.6 kJ/mol at 25°C | Experimental | libretexts.org |

| ΔH° (trans → cis epimerization of cis-3,5-dimethylcyclohexanone) | 5.69 kJ/mol | Experimental | optica.org |

Note: This table is populated with representative data from the literature. Values can vary depending on the experimental or computational method used and the solvent.

The "3-alkylketone effect" is a stereoelectronic effect that describes the unexpected relative stability of the axial conformer in 3-alkylcyclohexanones compared to what would be predicted based solely on steric hindrance. optica.orgacs.org In methylcyclohexane, the equatorial conformer is significantly more stable than the axial conformer due to 1,3-diaxial interactions. libretexts.org However, in 3-methylcyclohexanone, the energy difference between the equatorial and axial conformers is smaller than in methylcyclohexane. optica.org

This effect is attributed to the removal of one of the 1,3-diaxial H:CH₃ interactions present in axial methylcyclohexane, as the hydrogen at the C1 position is replaced by the carbonyl group. optica.org Early estimations suggested the conformational energy difference should be halved from approximately 7.11 kJ/mol in methylcyclohexane to 3.55 kJ/mol. optica.org However, experimental and computational studies have provided a range of values for this effect. For instance, thermochemical studies on cis-3,5-dimethylcyclohexanone (B1619870) suggested a greatly reduced 3-alkylketone effect of about 1.7 kJ/mol. optica.org More recent ab initio calculations have suggested that the stabilization of the axial conformer can be attributed to an attractive intramolecular CH/π(C=O) hydrogen bond. researchgate.net

Influence of Solvent Environment on Conformational Preferences and Vibrational Modes

The solvent environment can influence the conformational equilibrium and the vibrational frequencies of (3R)-Methylcyclohexanone. researchgate.net The polarity of the solvent can affect the relative stability of the conformers due to differences in their dipole moments.

Studies have shown a linear correlation between the frequencies of certain IR marker bands for the equatorial and axial conformers and the polarity of the solvent. researchgate.net Specifically, an increase in solvent polarity leads to a hypsochromic (blue) shift for the equatorial marker and a bathochromic (red) shift for the axial marker. researchgate.net This is directly related to the orientation of the dipole moment in each conformer. researchgate.net

While the vibrational frequencies show a clear dependence on solvent polarity, the thermodynamic constants (enthalpy, entropy, and Gibbs free energy differences) for the conformational equilibrium have been found to be relatively insensitive to the solvent's polarity. researchgate.net This suggests that while the solvent interacts differently with the vibrational modes of each conformer, it does not significantly alter their relative energies.

Advanced Synthetic Methodologies for 3r Methylcyclohexanone and Chiral Derivatives

Asymmetric Synthesis of Enantiomerically Enriched (3R)-Methylcyclohexanone

The generation of (3R)-Methylcyclohexanone in high enantiopurity is a key challenge addressed by several modern synthetic approaches. These strategies are designed to control the formation of the stereocenter at the 3-position of the cyclohexanone (B45756) ring.

Chiral Catalyst-Mediated Enantioselective Routes (e.g., Rhodium-Catalyzed 1,4-Addition)

A powerful strategy for the asymmetric synthesis of (3R)-Methylcyclohexanone is the rhodium-catalyzed 1,4-conjugate addition of methyl groups to α,β-unsaturated ketones like 2-cyclohexenone. This reaction has been extensively developed, utilizing chiral phosphine (B1218219) ligands to induce high enantioselectivity. rsc.org The mechanism of this transformation generally involves a catalytic cycle with key intermediates such as arylrhodium, oxa-π-allylrhodium, and hydroxorhodium complexes. nih.gov

The first asymmetric conjugate addition of organoboronic acids to enones using chiral rhodium catalysts was a significant breakthrough. rsc.org Since then, the development of new and more effective chiral ligands has led to substantial improvements in enantioselectivity. rsc.org For instance, the addition of aryl- and alkenyl-boronic acids to α,β-unsaturated ketones can be achieved with high enantiomeric excess (ee). rsc.orgrsc.org While the direct 1,4-addition of a methyl group is challenging, related additions of aryl or alkenyl groups followed by subsequent chemical transformations represent a viable pathway to chiral substituted cyclohexanones. rsc.orgnih.gov

A general approach involves the reaction of an organoboron reagent with an α,β-unsaturated ketone in the presence of a chiral rhodium complex. researchgate.net For example, rhodium complexes with chiral diene ligands have been shown to be highly effective, sometimes requiring catalyst loadings as low as 0.1 mol% to achieve high yields and excellent enantioselectivities. rsc.org

Table 1: Examples of Rhodium-Catalyzed Asymmetric 1,4-Addition

| Enone Substrate | Organoboron Reagent | Chiral Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexenone | Phenylboronic Acid | (S)-BINAP | β-Phenyl Ketone | >99% | nih.gov |

| Cyclic Enone | Arylboronic Acid | (P,Rs,Rs)-p-tol-BINASO | 3-Arylcyclohexanone | High | organic-chemistry.org |

| Nitroalkene | Arylboronic Acid | Chiral Diene | Chiral Nitro Compound | Excellent | rsc.org |

Biocatalytic Synthesis and Enzyme Cascade Reactions for Chiral Cyclic Ketones

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral ketones. researchgate.net Enzymes, particularly ene-reductases from the "Old Yellow Enzyme" (OYE) family, are adept at catalyzing the asymmetric reduction of the C=C double bond in α,β-unsaturated carbonyl compounds. researchgate.net These enzymes utilize a flavin mononucleotide (FMN) cofactor and an NAD(P)H cofactor as a hydride source to achieve high stereoselectivity. researchgate.net

The desymmetrization of 2,5-cyclohexadienones using ene-reductases is an effective method for producing chiral 2-cyclohexenones with quaternary stereocenters. acs.org Engineered ene-reductases can exhibit significantly enhanced activity and broader substrate specificity compared to their parent enzymes. nih.gov For instance, the ene-reductase YqjM has been used for the asymmetric synthesis of α-benzyl cyclic ketones with up to 99% ee. nih.gov

Enzyme cascade reactions, which combine multiple enzymatic steps in a single pot, streamline synthetic pathways and create new possibilities for producing complex chiral molecules. nih.gov These cascades can be designed to perform a series of transformations, such as a reduction followed by an amination, to generate valuable chiral synthons with high diastereoselectivity. researchgate.net

Table 2: Biocatalytic Approaches to Chiral Cyclic Ketones

| Biocatalytic Method | Enzyme Class | Substrate Type | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Reduction | Ene-reductase (OYE family) | α,β-Unsaturated Ketones | Chiral Saturated Ketones | High enantioselectivity, mild conditions | researchgate.net |

| Desymmetrization | Ene-reductase (e.g., YqjM, OPR3) | 2,5-Cyclohexadienones | Chiral Cyclohexenones | Creates quaternary stereocenters, >99% ee | acs.org |

| Enzyme Cascade | Multiple enzymes (e.g., Reductase, AmDH) | Prochiral Ketones | Chiral Amines | One-pot synthesis, high diastereoselectivity | researchgate.netnih.gov |

Chemoenzymatic Strategies for Asymmetric Production

Chemoenzymatic strategies merge the versatility of chemical catalysis with the high selectivity of biocatalysis to create efficient and novel synthetic routes. nih.govnih.gov These one-pot cascade reactions can involve the combination of a chemical catalyst for bond formation and an enzyme for stereocenter generation. nih.govrsc.org

A notable example is the coupling of an organocatalytic aldol (B89426) condensation with an enzymatic reduction. This sequential process can produce valuable chiral 1,3-diols with excellent stereocontrol. rsc.org Another approach involves combining metal-catalyzed C=C bond formation with an enzymatic reduction of the newly formed double bond. nih.gov These methods are particularly attractive as they allow for the direct conversion of simple starting materials into complex chiral products without the need for isolating intermediates. nih.gov

The development of chemoenzymatic cascades for the synthesis of asymmetrically branched N-glycans showcases the power of this approach, where orthogonal protecting groups are used in chemical synthesis to allow for selective enzymatic modifications. nih.gov Similarly, efficient syntheses of complex natural product fragments, such as (2S,3R)-3-hydroxy-3-methylproline, have been achieved through one-pot chemoenzymatic procedures that proceed with complete stereoselectivity. nih.gov

Stereoselective Derivatization of (3R)-Methylcyclohexanone

Once enantiomerically pure (3R)-Methylcyclohexanone is obtained, it can be further elaborated into more complex chiral molecules through stereoselective reactions. These derivatizations take advantage of the existing stereocenter to control the formation of new ones.

Diastereoselective Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com In the context of derivatizing (3R)-Methylcyclohexanone, the ketone can first be converted to an α,β-unsaturated derivative, such as 3-methyl-2-cyclohexen-1-one (B144701). This enone can then serve as a Michael acceptor. The addition of a nucleophile, such as an enolate or an organocuprate, to this acceptor can proceed with high diastereoselectivity, influenced by the existing methyl-bearing stereocenter.

Organocatalyzed Michael-aldol domino reactions provide a rapid route to polyfunctional cyclohexanones with multiple contiguous stereocenters. nih.gov These reactions can exhibit excellent diastereoselectivity, often governed by Curtin-Hammett kinetics where selective cyclization of an intermediate drives the stereochemical outcome. nih.gov Enantioselective Michael additions of various nucleophiles to cyclic enones, catalyzed by bifunctional organocatalysts, can generate products with high yields and enantioselectivities, creating key quaternary stereocenters. nih.gov The direct alkylation of the enolate of 3-methylcyclohexanone (B152366) can be challenging due to regioselectivity issues, but reduction-alkylation procedures of the corresponding enone offer a more controlled alternative. orgsyn.org

Table 3: Diastereoselective C-C Bond Forming Reactions

| Reaction Type | Substrate | Reagent/Catalyst | Product Feature | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Michael-Aldol Domino | β-Keto Ester & Michael Acceptor | Base Catalyst | Polyfunctional Cyclohexanone | Up to >20:1 dr | nih.gov |

| Conjugate Addition | 3-Aryl-substituted Oxindole | Bifunctional Organocatalyst | Quaternary Stereocenter | Up to 91% ee | nih.gov |

| Reduction-Alkylation | 3-Methyl-2-cyclohexen-1-one | Li/NH3, Allyl Bromide | 2-Allyl-3-methylcyclohexanone | Stereocontrolled | orgsyn.org |

Stereocontrolled Functional Group Interconversions (e.g., Reductions, Oxidations)

The ketone functionality of (3R)-Methylcyclohexanone is a versatile handle for a variety of stereocontrolled functional group interconversions. The reduction of the carbonyl group can lead to the formation of two diastereomeric alcohols, (1R,3R)- and (1S,3R)-3-methylcyclohexanol. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.

Biocatalytic reductions using alcohol dehydrogenases (ADHs) are particularly effective for the stereoselective reduction of ketones, affording access to specific alcohol stereoisomers with high enantiomeric and diastereomeric purity. nih.gov Chemoenzymatic dynamic kinetic resolution (DKR) combines a chemical racemization catalyst with a highly selective enzyme to convert a racemic starting material into a single enantiomer of the product in high yield. princeton.edumdpi.com

Oxidation reactions can also be employed for further functionalization. For instance, after converting (3R)-Methylcyclohexanone to its silyl (B83357) enol ether, asymmetric oxidation reactions can introduce a hydroxyl group at the C2 or C6 position with stereocontrol, leading to valuable chiral building blocks. Catalytic aerobic oxidation of diols to lactones, using earth-abundant metal catalysts, demonstrates the potential for selective oxidation in complex systems. acs.org The development of stereocontrolled strategies for the synthesis of highly decorated piperidinone derivatives through catalytic ring-opening of lactones highlights the advanced methods available for complex functional group interconversions. rsc.org

Regioselective Functionalization of the Cyclohexanone Ring

The ability to selectively introduce functional groups at specific positions on the cyclohexanone ring is paramount for the synthesis of complex chiral molecules derived from (3R)-methylcyclohexanone. Various strategies have been developed to achieve high regioselectivity, overcoming the challenge of controlling reactions at the α- and β-positions of the carbonyl group.

A key challenge in the functionalization of 3-substituted cyclohexanones is controlling the regioselectivity of dehydrogenation. Traditional chemical methods often lead to a mixture of products with double bonds at the C2-C3 and C5-C6 positions. osti.gov To address this, enzymatic approaches have shown significant promise. Ene reductases (EREDs) have been employed for the cofactor-free enzymatic dehydrocyclization of 3-substituted cyclohexanone derivatives. This method proceeds via a highly regioselective enzymatic dehydrogenation involving dioxygen, followed by a spontaneous intramolecular Aza-Michael addition to form bicyclic nitrogen heterocycles. osti.gov Mechanistic studies have highlighted the crucial role of a conserved tyrosine residue in the EREDs for this catalytic activity. osti.gov

Another powerful strategy for regioselective functionalization is the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com For instance, the synthesis of enantiomerically pure (S)-(-)-3-methylcyclohexanone has been achieved using this approach. acs.org Chiral auxiliaries, such as those based on the trans-2-phenylcyclohexanol motif, can effectively control the formation of specific stereoisomers. wikipedia.org The auxiliary is later removed, yielding the desired chiral product. wikipedia.orgnumberanalytics.com

Organocatalysis also offers a versatile platform for regioselective functionalization. For example, the direct asymmetric aldol reaction of cyclohexanone with aldehydes has been successfully carried out in brine using a bifunctional amide catalyst, yielding products with high diastereo- and enantioselectivities. researchgate.net Furthermore, the reduction-alkylation of 3-methyl-2-cyclohexen-1-one provides a route to 2-allyl-3-methylcyclohexanone, a compound that is difficult to synthesize by direct alkylation of 3-methylcyclohexanone due to the preferential formation of 2-alkyl-5-methylcyclohexanones. orgsyn.org

The following table summarizes various methods for the regioselective functionalization of the cyclohexanone ring:

| Method | Reagents/Catalyst | Key Feature | Product Type |

| Enzymatic Dehydrogenation | Ene Reductases (EREDs), O₂ | High regioselectivity for C5-C6 dehydrogenation. osti.gov | Bicyclic nitrogen heterocycles. osti.gov |

| Chiral Auxiliary | trans-2-Phenylcyclohexanol | Controls stereochemical outcome. wikipedia.org | Enantiomerically pure substituted cyclohexanones. acs.org |

| Organocatalysis (Aldol Reaction) | Bifunctional Amide Catalyst | High diastereo- and enantioselectivity in brine. researchgate.net | 2-(Hydroxy-aryl-methyl)-cyclohexanones. researchgate.net |

| Reduction-Alkylation | Lithium in liquid ammonia, followed by allyl bromide | Circumvents issues of direct alkylation. orgsyn.org | 2-Allyl-3-methylcyclohexanone. orgsyn.org |

Development of Scalable and Efficient Laboratory Synthetic Procedures

The transition from a laboratory-scale synthesis to a scalable and efficient process is a critical step in the practical application of chiral compounds like (3R)-methylcyclohexanone. This involves optimizing reaction conditions, minimizing purification steps, and ensuring the use of readily available and cost-effective reagents.

The development of stereoselective and scalable processes often necessitates the elimination of chromatographic purification, which can be a significant bottleneck on a larger scale. A process for preparing a methylcyclobutanol-pyridyl ether, for instance, was successfully evolved to control stereochemistry and eliminate chromatography, enabling its application to kilogram-scale synthesis. nih.gov

Asymmetric hydrogenation is another key reaction that has been optimized for scalability. The catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts at room temperature and moderate pressure yields (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov The understanding of the substrate's conformation, where the carbonyl group of the pyroglutamate (B8496135) auxiliary shields one face of the aromatic ring, has been crucial in explaining the observed high selectivity. nih.gov

Furthermore, the Sharpless asymmetric epoxidation has proven to be a robust and scalable method for establishing stereocenters. nih.gov This reaction, which utilizes a chiral catalyst to create an unsymmetrical environment around the substrate, can produce epoxides with high enantiomeric excess. libretexts.org For example, the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine was achieved using this method, starting from commercially available 3-chlorocinnamic acid. nih.gov

The following table highlights key aspects of scalable synthetic procedures for chiral cyclohexanone derivatives:

| Procedure | Catalyst/Reagent | Scale | Key Advantages |

| Wieland-Miescher Ketone Synthesis | N-Tosyl-(Sₐ)-binam-L-prolinamide | Multigram (12 g). orgsyn.org | High yield and enantioselectivity, applicable to analogs. orgsyn.org |

| Methylcyclobutanol-pyridyl Ether Synthesis | Not specified | Kilogram-scale. nih.gov | Elimination of chromatography, controlled stereochemistry. nih.gov |

| Asymmetric Hydrogenation | Supported Rh/Ru catalysts | Not specified | High diastereomeric excess at moderate pressure and temperature. nih.gov |

| Sharpless Asymmetric Epoxidation | Diethyl tartrate, titanium isopropoxide | Not specified | High enantioselectivity, applicable to various substrates. nih.govlibretexts.org |

Mechanistic Investigations and Catalytic Transformations of 3r Methylcyclohexanone

Reaction Mechanisms Involving the Carbonyl and Chiral Centers

The reactivity of (3R)-methylcyclohexanone is dominated by the interplay between its carbonyl functionality and the stereogenic center. This interplay dictates the regio- and stereochemical course of a variety of reactions.

Enolate Chemistry and Control of Regio- and Stereoselectivity

The formation of enolates from (3R)-methylcyclohexanone is a critical step in many of its synthetic transformations, as enolates are potent nucleophiles. masterorganicchemistry.com The deprotonation of an unsymmetrical ketone like 3-methylcyclohexanone (B152366) can lead to two different regioisomeric enolates. ubc.castackexchange.com The enolate formed by removing a proton from the less substituted α-carbon (C6) is known as the kinetic enolate, as it is generally formed faster. stackexchange.com Conversely, the enolate resulting from deprotonation at the more substituted α-carbon (C2) is the thermodynamic enolate, as it leads to a more substituted and thus more stable double bond. stackexchange.com

The selective formation of either the kinetic or thermodynamic enolate is crucial for controlling the outcome of subsequent reactions, such as alkylations. stackexchange.comquimicaorganica.org The choice of base, solvent, and temperature plays a pivotal role in this selection. stackexchange.combham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) in aprotic solvents at low temperatures favor the formation of the kinetic enolate. stackexchange.combham.ac.uk In contrast, weaker bases in protic solvents at higher temperatures allow for equilibration, leading to the predominance of the more stable thermodynamic enolate. stackexchange.comquimicaorganica.org

The stereoselectivity of enolate reactions is also a key consideration. The approach of an electrophile to the enolate face can be influenced by the existing stereocenter and the conformation of the cyclohexanone (B45756) ring. ubc.ca For instance, in the alkylation of conformationally rigid cyclohexanone enolates, the electrophile tends to attack from the axial direction to proceed through a lower energy transition state that resembles a chair conformation. ubc.ca

Table 1: Conditions for Regioselective Enolate Formation

| Enolate Type | Reaction Conditions | Product Type |

| Kinetic | Strong, non-nucleophilic base (e.g., LDA), aprotic solvent (e.g., THF), low temperature | Less substituted enolate |

| Thermodynamic | Weaker base (e.g., alkoxide), protic solvent, higher temperature | More substituted enolate |

Nucleophilic Additions and Subsequent Transformations

The carbonyl group of (3R)-methylcyclohexanone is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in These nucleophilic addition reactions are fundamental to the functionalization of the ketone. The stereochemical outcome of the addition is influenced by the steric and electronic environment around the carbonyl carbon. documentsdelivered.com The existing methyl group at the 3-position can direct the incoming nucleophile to either the syn or anti face relative to the methyl group, leading to the formation of diastereomeric products. documentsdelivered.com

A variety of nucleophiles, including organometallic reagents, hydrides, and enolates, can participate in these additions. ncert.nic.in The resulting tetrahedral intermediate, an alkoxide, can then be protonated to yield an alcohol or undergo further transformations. ncert.nic.in For example, the addition of a Grignard reagent followed by an acidic workup will produce a tertiary alcohol.

Subsequent transformations of the initial adducts can lead to a diverse array of products. For instance, the reduction of (3R)-methylcyclohexanone with a hydride source like sodium borohydride (B1222165) yields 3-methylcyclohexanol (B165635). ncert.nic.in The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.

Ring-Opening and Rearrangement Pathways

While less common for a simple cyclohexanone, derivatives of (3R)-methylcyclohexanone can undergo ring-opening or rearrangement reactions under specific conditions. tuwien.atresearchgate.net For example, certain functional groups introduced through nucleophilic addition or other transformations can facilitate ring cleavage. These pathways are often driven by the release of ring strain or the formation of a more stable product.

Rearrangement reactions, such as the Baeyer-Villiger oxidation, can be applied to (3R)-methylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms.

Catalysis in Transformations of (3R)-Methylcyclohexanone

Catalysis offers a powerful tool for controlling the stereochemical outcome of reactions involving (3R)-methylcyclohexanone, enabling the synthesis of specific stereoisomers with high efficiency.

Homogeneous Catalysis for Targeted Stereoselective Reactions

Homogeneous catalysts, which are soluble in the reaction medium, have been successfully employed in various transformations of cyclohexanone derivatives. researchgate.net For instance, transition metal complexes, such as those of ruthenium and rhodium, can catalyze the asymmetric hydrogenation of the carbonyl group, leading to the enantioselective formation of 3-methylcyclohexanol. researchgate.netmdpi.com The chiral ligands coordinated to the metal center are crucial for inducing stereoselectivity.

These catalysts can also be used to isomerize related compounds to (3R)-methylcyclohexanone. For example, the isomerization of 3-methyl-2-cyclohexen-1-ol (B1293851) can be catalyzed by ruthenium complexes to selectively form 3-methylcyclohexanone. researchgate.net

Heterogeneous Catalysis for Diastereoselective and Enantioselective Processes

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. In the context of (3R)-methylcyclohexanone transformations, heterogeneous catalysts have shown promise in achieving high diastereoselectivity and enantioselectivity. mdpi.com

For example, the Meerwein-Ponndorf-Verley (MPV) reduction of 3-methylcyclohexanone, a catalytic transfer hydrogenation, can be performed using heterogeneous catalysts like zirconium-containing metal-organic frameworks (MOFs). mdpi.com The diastereoselectivity of this reduction, yielding either cis- or trans-3-methylcyclohexanol, can be controlled by the catalyst's pore size and the nature of the hydride source. mdpi.com Studies have shown that MOF-808, a Zr-based MOF, is a highly active and diastereoselective catalyst for the reduction of substituted cyclohexanones. mdpi.com

Furthermore, enantioselective processes can be achieved through techniques like crystallization-induced resolution. The use of a chiral diol host compound can lead to the partial resolution of 3-methylcyclohexanone. rsc.org Interestingly, the enantiomeric excess can be significantly enhanced by using a mixture of the chiral host and a similar achiral host, which acts as a nucleation inhibitor, highlighting the role of kinetic effects in achieving high enantioselectivity. rsc.org

Table 2: Catalytic Transformations of (3R)-Methylcyclohexanone Derivatives

| Reaction | Catalyst Type | Catalyst Example | Product | Selectivity |

| Asymmetric Hydrogenation | Homogeneous | Chiral Ru-phosphine complex | 3-Methylcyclohexanol | Enantioselective |

| Isomerization | Homogeneous | [RuClCp(PTA)2] | 3-Methylcyclohexanone | Chemoselective |

| MPV Reduction | Heterogeneous | MOF-808 (Zr-based) | cis-3-Methylcyclohexanol (B1605476) | Diastereoselective |

| Resolution | Chiral Host | Chiral diol | (R)- or (S)-3-Methylcyclohexanone | Enantioselective |

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for the transformation of cyclic ketones like (3R)-methylcyclohexanone, offering high activity and diastereoselectivity. The zirconium-containing MOF, MOF-808, has demonstrated exceptional performance in the Meerwein-Ponndorf-Verley (MPV) reduction of 3-methylcyclohexanone. researchgate.net This reaction, a type of catalytic transfer hydrogenation, utilizes an alcohol as the hydride source.

In studies using MOF-808, complete conversion of 3-methylcyclohexanone to 3-methylcyclohexanol was achieved within 6 hours. researchgate.net The diastereoselectivity of this transformation is notably influenced by the solvent, which also acts as the hydride donor. The use of isopropanol (B130326) as a solvent and hydride source leads to the formation of cis-3-methylcyclohexanol with a diastereoselectivity of 69%. researchgate.net This selectivity is attributed to the formation of a bulkier transition state within the pores of the MOF, which favors the thermodynamically more stable cis isomer. researchgate.net

The performance of MOF-808 has been compared to other heterogeneous catalysts, highlighting its superior activity and unique selectivity. For instance, UiO-66, another zirconium-based MOF, shows significantly lower activity under the same conditions, requiring higher temperatures to achieve high conversion. researchgate.net While Zr- and Ti-β zeolites exhibit similar activity to MOF-808, they show opposite diastereoselectivity. researchgate.net

| Catalyst | Solvent/Hydride Source | Conversion (%) | Time (h) | Diastereoselectivity (cis:trans) | Reference |

| MOF-808 | Isopropanol | 100 | 6 | 69:31 | researchgate.net |

| UiO-66 | Isopropanol | 3 | 24 | - | researchgate.net |

| UiO-66 | Isopropanol | 98 | 24 | 69:31 | researchgate.net |

This table summarizes the catalytic performance of MOF-808 and UiO-66 in the transfer hydrogenation of 3-methylcyclohexanone.

Chiral Metal Surfaces and Enantiospecific Adsorption Phenomena

The interaction of chiral molecules with solid surfaces is a cornerstone of heterogeneous asymmetric catalysis. Chiral metal surfaces, particularly high Miller index surfaces of metals like copper, have been shown to exhibit enantiospecific adsorption of (3R)-methylcyclohexanone. nih.govnih.gov This enantiospecificity arises from the unique arrangement of atoms at the surface, which creates chiral kink sites. nih.govacs.org

Temperature programmed desorption (TPD) studies have been instrumental in quantifying the enantiospecific differences in the adsorption energies of (3R)-methylcyclohexanone on various chiral copper surfaces. nih.govacs.org For example, on Cu(13,9,1) surfaces, which possess R and S chiral kink sites, the desorption temperature for (R)-3-methylcyclohexanone differs by 2.4 ± 0.8 K between the two sites. nih.gov This corresponds to an enantiospecific difference in desorption energy of 0.7 ± 0.2 kJ/mol, with a preferential adsorption at the R-kinks. nih.gov

Similarly, on Cu(651) surfaces, an enantiospecific difference in desorption energy of 0.7 ± 0.2 kJ/mol is observed, but with a preference for adsorption on the S-kinks of the Cu(651)S surface. nih.gov The Cu(531)R&S surfaces, which have the highest possible density of chiral adsorption sites for a face-centered cubic metal, also exhibit enantiospecific adsorption of (R)-3-methylcyclohexanone. acs.org On these surfaces, the desorption temperature from the R- and S-kink sites differs by 2.2 ± 0.6 K, corresponding to an energy difference of 0.5 ± 0.2 kJ/mol, with preferential adsorption at the S-kinks. acs.org

These studies reveal that the enantiospecific interaction is highly sensitive to the specific surface structure, including the terraces, steps, and kinks that constitute the chiral environment. nih.govnih.govacs.org

| Chiral Copper Surface | Enantiomer | Desorption Temperature Difference (ΔT, K) | Enantiospecific Desorption Energy Difference (ΔΔE_des, kJ/mol) | Preferred Kink Site | Reference |

| Cu(13,9,1)R&S | (R)-3-Methylcyclohexanone | 2.4 ± 0.8 | 0.7 ± 0.2 | R | nih.gov |

| Cu(651)R&S | (R)-3-Methylcyclohexanone | - | 0.7 ± 0.2 | S | nih.gov |

| Cu(531)R&S | (R)-3-Methylcyclohexanone | 2.2 ± 0.6 | 0.5 ± 0.2 | S | acs.org |

| Cu(643)R&S | (R)-3-Methylcyclohexanone | ~3.5 | 0.97 ± 0.25 | S | nih.govnih.gov |

This table presents a summary of the enantiospecific adsorption data for (R)-3-methylcyclohexanone on various chiral copper surfaces.

Biocatalysis and Enzyme Engineering for Specific Transformations

Biocatalysis offers a powerful and environmentally benign approach for the stereoselective transformation of chiral compounds. The use of whole-cell biocatalysts and isolated enzymes has been explored for the reduction of methylcyclohexanones, demonstrating high levels of stereocontrol.

The fungus Glomerella cingulata has been utilized for the biological reduction of (±)-3-methylcyclohexanone. This process yields both cis- and trans-3-methylcyclohexanol, with the major metabolite being (-)-cis-3-methylcyclohexanol ((1S,3R)-configuration) with an enantiomeric excess (e.e.) of 33%. researchgate.net This indicates an enantioselective reduction process mediated by the enzymes within the microorganism. researchgate.net

Enzyme engineering and the design of enzyme cascades represent a more targeted approach to achieving high stereoselectivity. researchgate.net For instance, a dual-enzyme cascade has been developed for the synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane, a valuable chiral amine. This cascade begins with 3-methylcyclohex-2-enone and employs an ene-reductase (ERED) and an amine transaminase (ATA). researchgate.net Through the screening and engineering of ERED and ATA variants, a highly diastereo- and enantioselective process was established. Specifically, the use of the ERED mutant YqjM Cys26Asp/Ile69Thr in conjunction with the ATA mutant VibFlu Leu56Ile in a whole-cell biocatalysis system afforded (1R,3R)-1-amino-3-methylcyclohexane with a high diastereomeric excess of 97%. researchgate.net

While not a direct transformation of (3R)-methylcyclohexanone, this example highlights the potential of biocatalysis and enzyme engineering to create specific stereoisomers from closely related precursors, a strategy that could be adapted for the targeted synthesis of derivatives of (3R)-methylcyclohexanone.

Organocatalytic and Photochemical Approaches to (3R)-Methylcyclohexanone Transformations

Organocatalysis and photochemistry provide alternative, metal-free strategies for the transformation of cyclic ketones. While specific research on (3R)-methylcyclohexanone in these areas is limited, general principles derived from studies on cyclohexanone and its other derivatives can be extrapolated.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has been extensively applied to the asymmetric functionalization of cyclohexanones. researchgate.netnih.gov For instance, the direct aldol (B89426) reaction of cyclohexanone with various aldehydes can be catalyzed by bifunctional amide catalysts in brine, yielding aldol adducts with high diastereo- and enantioselectivities. researchgate.net Similarly, organocatalytic multicomponent reactions, such as the α-methylenation/Diels-Alder reaction, provide access to complex substituted cyclohexene (B86901) derivatives. nih.gov These methodologies, driven by the formation of enamine or iminium ion intermediates, could potentially be applied to (3R)-methylcyclohexanone to achieve stereoselective C-C bond formations.

Advanced Spectroscopic and Computational Characterization of 3r Methylcyclohexanone Systems

Chiroptical Spectroscopy for Chirality and Conformational Analysis

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is exceptionally sensitive to the three-dimensional structure of molecules like (3R)-methylcyclohexanone. tum.de

Quantitative Analysis of Electronic Circular Dichroism (CD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for investigating the conformational landscape of (3R)-methylcyclohexanone. nih.gov The analysis focuses on the optically active n → π* electronic transition of the carbonyl group, which gives rise to a characteristic CD signal. researchgate.net By measuring the CD spectra at various temperatures, a quantitative conformational analysis can be performed. optica.org

Studies have shown that (3R)-methylcyclohexanone exists as a mixture of conformers, primarily the equatorial (E) and axial (A) forms. optica.org The equilibrium between these conformers is temperature-dependent. Variable-temperature CD measurements allow for the determination of the thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) associated with this equilibrium. researchgate.net For instance, a conformational analysis of (+)-(3R)-methylcyclohexanone using temperature-dependent CD spectroscopy has been reported to experimentally derive these values. optica.org

Theoretical calculations, such as those using CNDO/2 and INDO methods, have been employed to calculate the rotational strengths for various probable conformers. optica.org One study suggested a room temperature (300 K) conformational mixture of 83% equatorial, 9% axial, and 7% twist conformers. optica.org More recent DFT calculations also help in interpreting the experimental CD spectra. researchgate.net The effect of solvent polarity on the CD spectra has also been investigated, revealing that solvent effects correlate with solvent polarity and nature. researchgate.net

Table 1: Conformational and Thermodynamic Data for (3R)-Methylcyclohexanone

| Parameter | Value | Method/Source |

|---|---|---|

| Conformational Energy (Axial vs. Equatorial) | 5.9 kJ/mol | Allinger et al. (Calculation) optica.org |

| Room Temperature Conformer Population (Equatorial) | 94% | Allinger et al. (Calculation) optica.org |

| Room Temperature Conformer Population (Axial) | 5% | Allinger et al. (Calculation) optica.org |

| Room Temperature Conformer Population (Twist) | 1% | Allinger et al. (Calculation) optica.org |

| n → π* Transition | Observed in CD/ORD Spectra | General Knowledge researchgate.netscribd.com |

Applications of Optical Rotatory Dispersion (ORD) in Stereochemical Assignment

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in optical rotation as a function of wavelength, is a powerful tool for assigning the absolute configuration of chiral molecules like (3R)-methylcyclohexanone. kud.ac.innumberanalytics.com The ORD curve exhibits a phenomenon known as the Cotton effect near an absorption band, and the sign of this effect is directly related to the stereochemistry of the molecule. scribd.comresearchgate.net

For ketones, the Octant Rule is applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. scribd.com In (3R)-methylcyclohexanone, the methyl group at the C-3 position is the primary determinant of the chiroptical properties. The two principal chair conformations, with the methyl group in either an equatorial or an axial position, are analyzed. scribd.com By applying the Octant Rule, the expected sign of the Cotton effect for each conformer can be predicted, and comparison with the experimental ORD curve allows for the assignment of the absolute configuration. scribd.comkud.ac.in

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate the ORD curves for different conformers, such as the 3R-chair-axial and 3R-boat-equatorial forms. researchgate.net These calculations show strong dispersion in the vicinity of electronic transitions. researchgate.net Experimental studies have reported ORD spectra for (R)-3-methylcyclohexanone in various solvents and at different temperatures, providing detailed insight into its stereochemical features. researchgate.net

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a detailed fingerprint of its structure and conformation. nih.govnih.gov

High-Resolution Infrared (IR) and Raman Spectroscopic Studies

High-resolution IR and Raman spectroscopy are fundamental for identifying the structural components and conformational details of (3R)-methylcyclohexanone. nih.gov IR spectroscopy measures the absorption of infrared light by molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light from molecular vibrations that cause a change in polarizability. nih.gov The techniques are complementary, as some vibrational modes may be active in one technique but not the other. nih.gov

The spectra reveal characteristic frequencies for the functional groups present, most notably the C=O stretching vibration of the ketone, which is typically a strong band in the IR spectrum. The position of this band can be sensitive to the conformational state of the ring. Other regions, such as the C-H stretching and bending regions, provide further information about the molecule's structure. researchgate.netchemicalbook.com

Temperature-dependent Raman spectroscopy has been effectively used to study the conformational equilibrium in similar cyclic ketones, like (R)-3-methylcyclopentanone. researchgate.netresearchgate.net By analyzing the changes in the Raman spectra with temperature, particularly in the C-H stretching region, it is possible to determine the enthalpy difference (ΔH°) between the equatorial and axial conformers. researchgate.netresearchgate.net Similar approaches can be applied to (3R)-methylcyclohexanone to gain experimental insights into its conformational energetics.

Table 2: Key Vibrational Frequencies for 3-Methylcyclohexanone (B152366)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C=O Stretch | ~1715 cm⁻¹ | IR chemicalbook.com |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | IR, Raman researchgate.netchemicalbook.com |

| CH₂ Bend (Scissoring) | ~1450 cm⁻¹ | IR chemicalbook.com |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. slideplayer.comnih.gov It is the vibrational analogue of ECD. VCD has emerged as a reliable method for the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.govrsc.org

The methodology involves comparing the experimental VCD spectrum of a chiral molecule with a theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, typically Density Functional Theory (DFT). americanlaboratory.comnih.gov If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is confidently assigned to that of the enantiomer used in the calculation. americanlaboratory.com

This technique is particularly advantageous because it provides a wealth of stereochemical information from multiple vibrational bands across the mid-infrared region. nih.gov While direct VCD studies on (3R)-methylcyclohexanone are not as commonly cited as for its five-membered ring analogue, the principles are directly applicable. researchgate.net For instance, VCD studies on (R)-(+)-3-methylcyclopentanone have successfully been used to analyze its conformational populations and assign its absolute configuration by comparing experimental spectra with those predicted by DFT calculations. researchgate.net The same robust approach can be applied to (3R)-methylcyclohexanone to confirm its absolute stereochemistry and analyze its conformational preferences in solution. slideplayer.comamericanlaboratory.com

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules like (3R)-methylcyclohexanone. osti.govrutgers.edu It provides information about the electronic environment of individual nuclei (such as ¹H and ¹³C), allowing for the determination of the molecular skeleton and the spatial relationships between atoms. nih.gov

In the ¹H NMR spectrum of 3-methylcyclohexanone, the chemical shifts and coupling constants of the various protons provide a wealth of structural data. chemicalbook.com The signals for the protons on the cyclohexanone (B45756) ring are spread across a specific range, and their multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, which helps in assigning the signals to specific positions on the ring. The signal for the methyl group protons typically appears as a doublet due to coupling with the adjacent proton at the C3 position. chemicalbook.com

Conformational analysis can also be performed using NMR. acs.org The coupling constants between vicinal protons, particularly on the cyclohexane (B81311) ring, are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce information about the preferred conformation (chair, boat, or twist) and the orientation (axial or equatorial) of the methyl substituent. High-field instruments enhance spectral resolution, making it easier to distinguish between signals that might overlap at lower field strengths, which is crucial for complex spin systems like that of (3R)-methylcyclohexanone. osti.govrutgers.edu

Table 3: Representative ¹H NMR Data for 3-Methylcyclohexanone

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | ~1.03 | Doublet |

| Ring Protons (-CH₂-, -CH-) | ~1.35 - 2.37 | Multiplets |

¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques for Solution-State Structure

The primary structure and connectivity of (3R)-Methylcyclohexanone are readily confirmed using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the through-bond and through-space connectivities within the molecule. youtube.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed for the complete structural elucidation of organic molecules. youtube.comsdsu.edu

COSY spectra reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton networks within the molecule. sdsu.edu

HSQC spectra correlate proton signals with the carbon signals of the atoms to which they are directly attached, providing a clear map of C-H one-bond connectivities. sdsu.edunp-mrd.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton. sdsu.edu

While specific 2D NMR studies on (3R)-Methylcyclohexanone are not extensively detailed in the literature, the application of these standard techniques to substituted cyclohexanones allows for the complete and unambiguous assignment of all proton and carbon resonances. mdpi.com For instance, in a study of pyrazoles derived from (R)-(+)-3-methylcyclohexanone, comprehensive NMR analysis including 2D techniques was essential for structural characterization. researchgate.net

Below are tabulated experimental ¹H and ¹³C NMR chemical shifts for racemic 3-methylcyclohexanone, which provide a close approximation for the (3R)-enantiomer. chemicalbook.com

Table 1: Experimental NMR Data for 3-Methylcyclohexanone in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (C=O) | - | 211.5 |

| 2 | 2.37, 1.86 | 41.3 |

| 3 | 2.05 | 31.4 |

| 4 | 1.67, 1.35 | 25.4 |

| 5 | 1.91, 2.00 | 30.1 |

| 6 | 2.25, 2.34 | 48.2 |

Data sourced from ChemicalBook for racemic 3-methylcyclohexanone. chemicalbook.com

Stereochemical Assignment and Dynamic Process Characterization via NMR

NMR spectroscopy is a powerful tool not only for static structure determination but also for characterizing dynamic processes such as conformational changes. (3R)-Methylcyclohexanone exists as an equilibrium between two chair conformers, one with the methyl group in an equatorial position and the other with the methyl group in an axial position.

The relative populations of the equatorial and axial conformers can also be inferred from the NMR data, often in conjunction with computational studies. For many substituted cyclohexanones, the equatorial conformer is thermodynamically more stable due to the avoidance of 1,3-diaxial interactions that destabilize the axial conformer.

Synergistic Computational and Spectroscopic Approaches

The integration of computational chemistry with experimental spectroscopy provides a powerful paradigm for the detailed characterization of molecular systems like (3R)-Methylcyclohexanone. This synergy allows for a deeper understanding of the relationship between molecular structure, spectroscopic properties, and conformational dynamics.

Theoretical Prediction of Spectroscopic Parameters (IR, CD, ORD, NMR)

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become an essential tool for predicting a wide range of spectroscopic parameters. nih.govresearchgate.net For (3R)-Methylcyclohexanone, DFT calculations can be used to predict:

Infrared (IR) spectra: The vibrational frequencies and intensities can be calculated for the different conformers, aiding in the interpretation of experimental IR spectra.

Chiroptical spectra (CD and ORD): Electronic circular dichroism (CD) and optical rotatory dispersion (ORD) are highly sensitive to the stereochemistry of a molecule. Theoretical calculations of these properties for the different conformers of (3R)-Methylcyclohexanone have been shown to be in good agreement with experimental data, allowing for the confident assignment of the absolute configuration and the study of conformational equilibria in various solvents. researchgate.net

NMR spectra: The isotropic shielding constants for each nucleus can be calculated and then converted into chemical shifts. These predicted chemical shifts can be invaluable for assigning complex spectra and for distinguishing between different isomers or conformers. nih.govnih.gov

The table below presents predicted ¹H NMR chemical shifts for (3R)-Methylcyclohexanone.

Table 2: Predicted ¹H NMR Data for (3R)-Methylcyclohexanone

| Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|

| H on C2 (axial) | 2.3 |

| H on C2 (equatorial) | 2.4 |

| H on C3 | 2.1 |

| H on C4 (axial) | 1.4 |

| H on C4 (equatorial) | 1.7 |